molecular formula C12H17N5O5 B12402540 1,3'-Dimethylguanosine

1,3'-Dimethylguanosine

Katalognummer: B12402540
Molekulargewicht: 311.29 g/mol
InChI-Schlüssel: FKWCSDZDAGWXEN-DWVWSIQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3’-Dimethylguanosine is a modified nucleoside derived from guanosine, a purine nucleoside. It is characterized by the addition of methyl groups at the 1 and 3’ positions of the guanine base. This compound is found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a role in the stability and function of these molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3’-Dimethylguanosine typically involves the methylation of guanosine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 1,3’-Dimethylguanosine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,3’-Dimethylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution can produce various functionalized guanosine derivatives .

Wissenschaftliche Forschungsanwendungen

1,3’-Dimethylguanosine has several scientific research applications, including:

Wirkmechanismus

1,3’-Dimethylguanosine exerts its effects through various mechanisms, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3’-Dimethylguanosine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role in RNA stability and function make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C12H17N5O5

Molekulargewicht

311.29 g/mol

IUPAC-Name

2-amino-9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1-methylpurin-6-one

InChI

InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-7(19)8(21-2)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7?,8+,11-/m1/s1

InChI-Schlüssel

FKWCSDZDAGWXEN-DWVWSIQXSA-N

Isomerische SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)OC)O

Kanonische SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.